molecular formula C18H29NO3 B1233708 (R)-betaxolol CAS No. 91878-53-4

(R)-betaxolol

Cat. No. B1233708
CAS RN: 91878-53-4
M. Wt: 307.4 g/mol
InChI Key: NWIUTZDMDHAVTP-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-betaxolol is the (R)-enantiomer of betaxolol. It is an enantiomer of a (S)-betaxolol.

Scientific Research Applications

Vasorelaxant Effects

(R)-betaxolol demonstrates vasorelaxant effects on bovine retinal vessels. It's known to dilate precontracted retinal and posterior ciliary arteries in vitro, suggesting a potential role in conditions that affect retinal vascular health (Kulkarni & Desantis, 2001).

Neuroprotective Properties

Studies have shown that this compound has neuroprotective properties, particularly in the retina. It can counteract the detrimental effects caused by ischemia/reperfusion or NMDA-induced insults to the retina, potentially linked to its calcium channel blocking properties (Osborne et al., 1999).

Influence on Ionic Currents and Membrane Conductance

Betaxolol has been found to suppress ionic currents in retinal ganglion cells. This suppression of ion channels and reduction in calcium signaling may underlie its neuroprotective effects, contributing to ganglion cell survival following ischemic insult or retinal disease (Hirooka et al., 2000).

Interaction with Sodium Channels

Betaxolol interacts directly with voltage-sensitive sodium channels in rat cerebrocortical synaptosomes. This interaction might play a role in its neuroprotective action in paradigms of excitotoxicity/ischaemia and in its therapeutic effect in glaucoma (Chidlow et al., 2000).

Effects on Ocular Blood Flow and Visual Fields

Betaxolol has been shown to improve ocular hemodynamics by lowering the resistivity index of the ophthalmic artery. This effect results in an improvement in visual fields in patients with normotension glaucoma, suggesting its utility in managing this condition (Turaçli et al., 1998).

Anxiety Disorders

In addition to its ocular applications, betaxolol has shown therapeutic effects on persistent anxiety in anxiety disorders. This is notable as it is a long-acting β-adrenergic blocker that enters the central nervous system (Swartz, 1998).

Influence on Electroretinography

Betaxolol has effects on electroretinography (ERG) in the perfused cat eye, suggesting that its calcium-channel blocking mechanism could be beneficial for ocular blood flow and retinal electrical activity in response to light (Uji et al., 2004).

Protective Effects Against Ischemic Injury

Betaxolol shows protective effects against ischemic injury in the rat retina, further highlighting its potential as a neuroprotective agent for retinal cell damage induced by ischemic injury (Cheon et al., 2002).

properties

CAS RN

91878-53-4

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m1/s1

InChI Key

NWIUTZDMDHAVTP-QGZVFWFLSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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